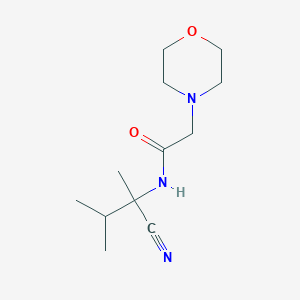
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a methoxycarbonyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
準備方法
One efficient method for this involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as a reagent, along with appropriate catalysts and solvents to facilitate the reaction.
化学反応の分析
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structural features make it useful in the study of enzyme interactions and protein-ligand binding.
作用機序
The mechanism by which tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes or receptors, while the methoxycarbonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
類似化合物との比較
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring but features a methylcarbamoyl group instead of a methoxycarbonyl group.
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate: This compound contains a pyridine ring in place of the phenyl group.
特性
分子式 |
C18H25NO4 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
tert-butyl 2-(5-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-12-8-9-13(16(20)22-5)11-14(12)15-7-6-10-19(15)17(21)23-18(2,3)4/h8-9,11,15H,6-7,10H2,1-5H3 |
InChIキー |
QYWIPWFAMWUVSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C2CCCN2C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


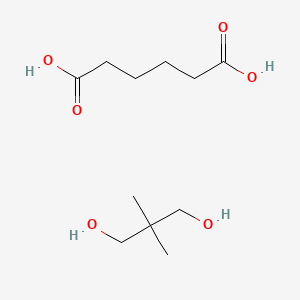

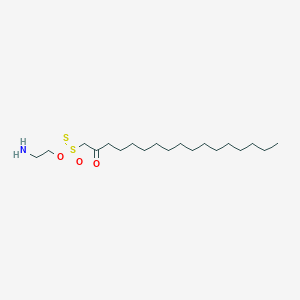

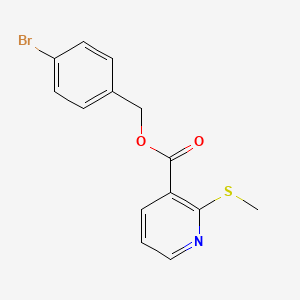
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)
methanone](/img/structure/B13356141.png)
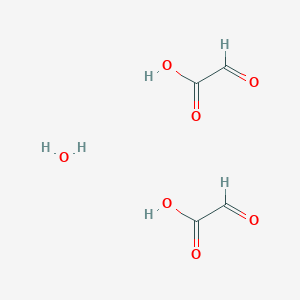


![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)
